molecular formula C16H14ClN3O2 B14434346 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide CAS No. 76102-47-1

4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide

Cat. No.: B14434346
CAS No.: 76102-47-1
M. Wt: 315.75 g/mol
InChI Key: WMMNJXDUADQXNF-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a hydrazinyl-oxo-phenylprop-enyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting intermediate is then reacted with 3-oxo-1-phenylprop-1-en-2-yl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide
  • 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)phenylacetamide

Uniqueness

4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

76102-47-1

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

4-chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide

InChI

InChI=1S/C16H14ClN3O2/c17-13-8-6-12(7-9-13)15(21)19-14(16(22)20-18)10-11-4-2-1-3-5-11/h1-10H,18H2,(H,19,21)(H,20,22)

InChI Key

WMMNJXDUADQXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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